Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate
Übersicht
Beschreibung
Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of fluorine atoms at the 6th and 8th positions of the imidazo[1,2-A]pyridine ring, and an ethyl ester group at the 2nd position. It is used in various scientific research fields due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2,2-difluoroacetoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate: Similar structure but with chlorine instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 6,8-dichloroimidazo[1,2-A]pyridine-2-carboxylate: Contains chlorine atoms at the 6th and 8th positions, leading to different chemical and biological properties.
Ethyl 6-fluoroimidazo[1,2-A]pyridine-2-carboxylate: Contains a single fluorine atom, which may result in different binding affinities and selectivities.
Biologische Aktivität
Ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C10H8F2N2O2
- Molecular Weight : 226.18 g/mol
- CAS Number : 1000844-18-7
Synthesis
This compound can be synthesized through various chemical reactions involving imidazo[1,2-a]pyridine derivatives. The specific synthetic route often influences the yield and purity of the final product.
Antimicrobial Properties
Research indicates that compounds in the imidazo[1,2-a]pyridine family exhibit significant antimicrobial activity. A study highlighted that several imidazo[1,2-a]pyridine derivatives showed minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) as low as 0.006 μM, suggesting a strong potential for treating tuberculosis infections .
Compound | MIC (μM) | Activity Against |
---|---|---|
6,8-Difluoro derivative | ≤0.006 | M. tuberculosis |
Compound 13 | 0.4–26 | MDR & XDR strains |
Compound 18 | <0.03 to 0.8 | Various drug-resistant strains |
This indicates that this compound may share similar potency against Mtb and could be a candidate for further development.
The mechanism by which imidazo[1,2-a]pyridines exert their antimicrobial effects is believed to involve inhibition of ATP homeostasis by targeting specific proteins such as QcrB, which is essential for bacterial survival under stress conditions . This unique mechanism differentiates them from traditional antibiotics and may reduce the likelihood of cross-resistance.
Pharmacokinetics
In vivo studies have evaluated the pharmacokinetic properties of related compounds. For instance, compound 13 demonstrated an oral bioavailability (%F) of approximately 35.8% in mouse models with a half-life (t1/2) of around 5 hours . These findings suggest that derivatives like this compound may possess favorable pharmacokinetic profiles for therapeutic applications.
Case Studies
A notable case study involved the screening of multiple imidazo[1,2-a]pyridine derivatives against drug-resistant strains of Mtb. The results showed that certain compounds significantly inhibited bacterial growth at low concentrations, reinforcing their potential as novel anti-tubercular agents .
Safety and Toxicity
The compound's safety profile is essential for its development as a therapeutic agent. Preliminary risk assessments indicate that it may cause mild irritation (H315), eye damage (H319), and respiratory issues (H335) upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.
Eigenschaften
IUPAC Name |
ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLNOXBPJKXPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738773 | |
Record name | Ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000844-18-7 | |
Record name | Ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.